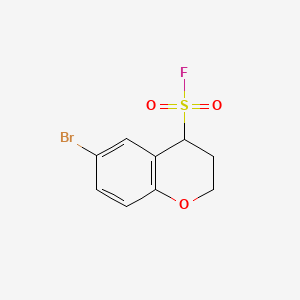

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride

Description

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride is a bicyclic organic compound featuring a benzopyran core substituted with a bromine atom at the 6-position and a sulfonylfluoride group at the 4-position. Its structure combines aromatic and heterocyclic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. The sulfonylfluoride group is notable for its role in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling selective bond-forming reactions .

The compound exists in enantiomeric forms due to the stereogenic center at the 4-position. For instance, (4S)- and (4R)-enantiomers are documented under CAS numbers 191608-17-0 and 1228556-85-1, respectively . These stereoisomers may exhibit distinct reactivity or biological activity, though specific data are unavailable in the provided evidence.

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3S/c10-6-1-2-8-7(5-6)9(3-4-14-8)15(11,12)13/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCUCYQYXNZNOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1S(=O)(=O)F)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride typically involves several steps:

Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, is brominated at the 6th position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Sulfonylation: The brominated intermediate is then reacted with a sulfonyl fluoride reagent, such as sulfonyl chloride followed by fluorination, to introduce the sulfonyl fluoride group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This can affect various biological pathways, depending on the specific enzyme targeted. The bromine atom and the benzopyran ring structure also contribute to the compound’s overall biological activity by interacting with different molecular sites.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key comparisons with analogous compounds:

Research Findings and Limitations

While the provided evidence lacks quantitative data (e.g., melting points, bioactivity), structural insights suggest the following:

- Synthetic Utility : The sulfonylfluoride group’s SuFEx reactivity positions the compound as a candidate for modular synthesis of sulfonamides or sulfonate esters, critical in drug development .

- Chiral Applications : Enantiomeric forms (e.g., (4S)- and (4R)-) could be leveraged in asymmetric catalysis or enantioselective drug synthesis, though further studies are needed .

Biological Activity

6-Bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonylfluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H8BrFNO2S

- CAS Number : Not explicitly available in the sources, but related compounds can be referenced for context.

The compound exhibits several biological activities that may be attributed to its structural features:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases.

- Antioxidant Properties : The presence of the benzopyran moiety is associated with antioxidant activity, which can protect cells from oxidative stress.

- Neuroprotective Effects : Research indicates that derivatives of benzopyran compounds can offer neuroprotection by modulating neuroinflammatory pathways and enhancing neuronal survival.

Pharmacological Studies

Recent studies have focused on the following aspects:

- Neuroprotection : In animal models, compounds similar to 6-bromo-3,4-dihydro-2H-1-benzopyran have demonstrated the ability to protect against neurotoxic agents, suggesting potential applications in treating Alzheimer's and Parkinson's diseases.

| Study | Model | Findings |

|---|---|---|

| Sagi et al. (2005) | Rats | Demonstrated significant neuroprotective effects against MPTP-induced toxicity. |

| Weinreb et al. (2012) | Gerbils | Showed reduction in hippocampal damage due to ischemia with similar compounds. |

Case Studies

- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of related benzopyran derivatives resulted in improved cognitive function and reduced amyloid plaque formation.

- Parkinson's Disease Models : In rodent models of Parkinson's disease, treatment with benzopyran derivatives led to increased dopamine levels and improved motor function.

Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile:

- Acute Toxicity : Limited data is available; however, structural analogs have shown low acute toxicity in preliminary studies.

- Chronic Exposure : Long-term effects remain under investigation, with ongoing studies aimed at understanding potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.